molecular formula C17H19ClN4O2 B8819693 7H-Pyrazolo[4,3-d]pyrimidin-7-one, 5-(5-chloro-2-ethoxyphenyl)-1,6-dihydro-1-methyl-3-propyl- CAS No. 1829588-57-9

7H-Pyrazolo[4,3-d]pyrimidin-7-one, 5-(5-chloro-2-ethoxyphenyl)-1,6-dihydro-1-methyl-3-propyl-

Cat. No.: B8819693
CAS No.: 1829588-57-9
M. Wt: 346.8 g/mol
InChI Key: IOIIFUWXIINNKX-UHFFFAOYSA-N
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Description

7H-Pyrazolo[4,3-d]pyrimidin-7-one, 5-(5-chloro-2-ethoxyphenyl)-1,6-dihydro-1-methyl-3-propyl- is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[4,3-d]pyrimidin-7-one core with various substituents, makes it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrazolo[4,3-d]pyrimidin-7-one derivatives typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazine derivatives with β-ketoesters or β-diketones, followed by further functionalization to introduce the desired substituents. For instance, the preparation of 5-(5-chloro-2-ethoxyphenyl)-1,6-dihydro-1-methyl-3-propyl- derivative may involve the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-ketoester under acidic or basic conditions.

    Cyclization to form the pyrazolopyrimidine core: The intermediate pyrazole is then reacted with formamide or formic acid to form the pyrazolopyrimidine core.

    Introduction of substituents:

Industrial Production Methods: Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can be employed to modify the pyrazolopyrimidine core or the substituents, such as reducing nitro groups to amines.

    Substitution: Various substitution reactions can be performed on the aromatic ring or the pyrazolopyrimidine core to introduce different functional groups.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide).

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group may yield a carboxylic acid, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

Chemistry: The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with diverse biological activities.

Biology: In biological research, derivatives of pyrazolopyrimidines are investigated for their enzyme inhibitory activities, such as cyclin-dependent kinase (CDK) inhibitors, which are important in cell cycle regulation.

Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities. For instance, some derivatives have shown promising results as CDK inhibitors, which can selectively target tumor cells.

Industry: In the industrial sector, these compounds may be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 7H-Pyrazolo[4,3-d]pyrimidin-7-one derivatives often involves the inhibition of specific enzymes or receptors. For example, as CDK inhibitors, these compounds can bind to the active site of the enzyme, preventing its interaction with substrates and thereby blocking cell cycle progression. This can lead to the induction of apoptosis in cancer cells. The molecular targets and pathways involved may include the CDK-cyclin complexes, which are crucial for cell division and proliferation.

Comparison with Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolopyrimidines with similar biological activities.

    Pyrido[2,3-d]pyrimidin-4-one: A related compound with potential antibacterial and CDK inhibitory activities.

    Sildenafil: A well-known pyrazolopyrimidine derivative used as a phosphodiesterase type 5 (PDE5) inhibitor.

Uniqueness: The uniqueness of 7H-Pyrazolo[4,3-d]pyrimidin-7-one, 5-(5-chloro-2-ethoxyphenyl)-1,6-dihydro-1-methyl-3-propyl- lies in its specific substituents, which can significantly influence its biological activity and selectivity. For instance, the presence of the 5-chloro-2-ethoxyphenyl group may enhance its binding affinity to certain enzymes or receptors, making it a more potent inhibitor compared to other similar compounds.

This detailed article provides a comprehensive overview of the compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1829588-57-9

Molecular Formula

C17H19ClN4O2

Molecular Weight

346.8 g/mol

IUPAC Name

5-(5-chloro-2-ethoxyphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C17H19ClN4O2/c1-4-6-12-14-15(22(3)21-12)17(23)20-16(19-14)11-9-10(18)7-8-13(11)24-5-2/h7-9H,4-6H2,1-3H3,(H,19,20,23)

InChI Key

IOIIFUWXIINNKX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)Cl)OCC)C

Origin of Product

United States

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